molecular formula C16H23NO3 B3002600 tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate CAS No. 1332765-86-2

tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate

Cat. No.: B3002600
CAS No.: 1332765-86-2
M. Wt: 277.364
InChI Key: NQWZACAKFGYOAL-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate (CAS: 1332765-86-2) is a carbamate derivative featuring a cyclobutyl ring substituted with a 4-methoxyphenyl group and a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group serves to protect amines during multi-step reactions . Its structural uniqueness lies in the cyclobutyl scaffold, which introduces steric constraints, and the electron-donating 4-methoxy substituent, which influences reactivity and solubility.

Properties

IUPAC Name

tert-butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(10-5-11-16)12-6-8-13(19-4)9-7-12/h6-9H,5,10-11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWZACAKFGYOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methoxyphenyl)cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis

Hydrolysis under Acidic or Basic Conditions
The carbamate group in tert-butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate can undergo hydrolysis when exposed to acidic or basic conditions. This reaction leads to the formation of a corresponding amine and alcohol.

Nucleophilic Substitution

Electrophilic Nature of Carbamate Carbon
The carbamate carbon in this compound is electrophilic in nature, rendering the compound susceptible to nucleophilic substitution reactions.

Deprotection of N-Boc Group

Mild Deprotection Using Oxalyl Chloride
Tert-butyl carbamates can undergo mild and selective deprotection using oxalyl chloride in methanol. This approach is tolerant to several functional groups and is effective against structurally diverse N-Boc amines, including aromatic, heterocyclic, aliphatic, and alicyclic systems . The deprotection of N-Boc groups directly linked to aromatic moieties is generally fast, occurring within 3 hours and with high yields (above 70%) .

Proposed Mechanism for Oxalyl Chloride-Mediated Deprotection

  • Addition reactions of the carbonyl unit of the carbamate with oxalyl chloride to form intermediate 1.

  • Removal of tert-butanol from intermediate 3 yields the isocyanate ester intermediate 4.

  • Release of tert-butyl ion from intermediate 8 yields the oxazolidinedione-like intermediate 9.

  • Ring opening of the oxazolidinedione-like intermediate 9 yields the amine product 11, releasing carbon dioxide, carbon monoxide, and possible formyl side products .

Carbamates from Modified Hofmann Rearrangement

Curtius Rearrangement
A useful protocol for the preparation of tert-butyl carbamates from the corresponding carboxylic acids involves their reaction with di-tert-butyl dicarbonate and sodium azide, leading to the formation of the corresponding acyl azides, which then undergo a Curtius rearrangement, in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate .

Reductive Carbonylation of Nitrobenzenes to Carbamate Esters

Catalysis Using Metal Complexes
The binuclear rhodium complex [(Ph3P)4Rh2(μOH)2]2C6H6[(Ph_3P)_4Rh_2(\mu-OH)_2]\cdot2C_6H_6 can be employed as an effective catalyst for the reductive carbonylation of nitrobenzenes to carbamate esters . Palladium-based catalysts have also been explored .

Reactions with Biological Targets

Binding Affinity with Biological Targets
Interaction studies involving this compound primarily focus on its binding affinity with biological targets. Preliminary investigations suggest that it may interact with receptors involved in pain modulation, although detailed pharmacological profiling is necessary for conclusive insights.

Other reactions

This compound can undergo other reactions typical of carbamates, such as urethane formation, and enzymatic transformations, depending on specific reaction conditions and the presence of appropriate catalysts or enzymes .

Table 1: Comparison of Related Carbamate Compounds

Compound NameStructure/FeaturesUnique Aspects
tert-Butyl (4-methoxyphenyl)carbamateSimilar carbamate structure without cyclobutyl ringLacks cyclobutyl moiety; may exhibit different reactivity
N-[1-(4-methylphenyl)cyclobutyl]carbamateContains methyl substitution instead of methoxyVariations in electronic properties due to methyl group
tert-Butyl N-cyclobutylcarbamateLacks aromatic substitutionPotentially different biological activity profile
Tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamateSubstituted at ortho positionVariations in electronic properties due to the position of methoxy group
Tert-Butyl N-[1-(3-methoxyphenyl)cyclobutyl]carbamateSubstituted at meta positionVariations in electronic properties due to the position of methoxy group

These comparisons highlight the unique aspects of this compound, particularly its combination of a cyclobutyl ring and para-methoxyphenyl substituent, which may influence both its chemical behavior and biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound serves as a versatile building block in the synthesis of pharmaceutical intermediates. Its structural features allow for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of tert-butyl carbamates have been utilized in the synthesis of various biologically active compounds, including those targeting specific receptors or enzymes involved in disease processes .

2. Anticancer Activity
Research indicates that carbamate derivatives exhibit significant anticancer properties. In particular, compounds similar to tert-butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. This suggests potential applications in developing novel anticancer therapies .

Materials Science Applications

1. Organic Photovoltaics
The compound's derivatives are also being explored as donor materials in organic photovoltaic devices. The incorporation of tert-butyl carbamate groups can enhance the solubility and processability of organic semiconductors, leading to improved efficiency in solar energy conversion .

2. Polymer Chemistry
In polymer science, this compound can be used to modify polymer properties, enhancing thermal stability and mechanical strength. Its application in creating cross-linked networks has been particularly noted for improving material performance under various environmental conditions .

Corrosion Inhibition

Recent studies have highlighted the effectiveness of carbamate compounds as corrosion inhibitors for metals exposed to harsh environments. The electrochemical properties of this compound suggest it can form protective films on metal surfaces, significantly reducing corrosion rates. For example, tests have shown that similar compounds can achieve inhibition efficiencies exceeding 90% at low concentrations in acidic media .

Case Studies

Case Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of new anticancer agents, researchers synthesized several derivatives from this compound. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Corrosion Protection Performance
A comparative study assessed the corrosion inhibition performance of this compound against traditional inhibitors in 1M HCl solutions. The results indicated that the compound provided superior protection due to its strong adsorption characteristics on metal surfaces, making it a candidate for industrial applications in corrosive environments .

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutyl ring provides steric hindrance that can influence binding affinity. The tert-butyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate with analogous compounds differing in aryl substituents or cyclic frameworks. Key parameters include molecular weight, substituent effects, and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Key Properties/Applications References
This compound 1332765-86-2 C15H21NO3 263.34 (calculated) 4-methoxy Intermediate for drug synthesis; moderate steric hindrance.
tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate 1259224-00-4 C15H22N2O2 262.35 4-amino Higher polarity due to -NH2; boiling point: 416.7°C; used in coupling reactions.
tert-Butyl N-[1-(3-bromophenyl)cyclobutyl]carbamate 1245647-81-7 C14H18BrNO2 311.90 3-bromo Electron-withdrawing Br enhances stability in cross-coupling reactions.
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate 133550-78-4 C15H20ClNO2 281.81 2-chloro Ortho-substitution increases steric hindrance; MW: 281.81 g/mol.
tert-Butyl N-[1-(3-chlorophenyl)cyclobutyl]carbamate 1332765-77-1 C15H20ClNO2 281.81 3-chloro Meta-substitution balances electronic and steric effects.

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups (e.g., 4-methoxy, 4-amino): The 4-methoxy group in the target compound enhances solubility in polar solvents due to its electron-donating nature. In contrast, the 4-amino analog (CAS: 1259224-00-4) exhibits even greater polarity, making it suitable for nucleophilic reactions .
  • Electron-Withdrawing Groups (e.g., Cl, Br) :
    Halogenated derivatives (e.g., 3-bromo, 2-chloro) display reduced electron density on the aromatic ring, favoring electrophilic substitution reactions. The 3-bromo analog (CAS: 1245647-81-7) is particularly valuable in Suzuki-Miyaura cross-coupling due to bromine’s leaving-group ability .

Cyclic Scaffold Variations

  • Cyclobutyl vs. Cyclopropyl :
    Compounds with cyclobutyl rings (e.g., target compound) exhibit greater conformational flexibility compared to cyclopropyl analogs (e.g., tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, CAS: 1286274-19-8), which are more rigid and strain-prone .
  • Cyclobutyl vs. Cyclohexyl: Cyclohexyl derivatives (e.g., tert-Butyl (1-(aminomethyl)cyclohexyl)carbamate, CAS: 1311318-21-4) offer enhanced steric bulk but lower solubility in nonpolar solvents compared to cyclobutyl-based compounds .

Biological Activity

tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate (CAS No. 1332765-86-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl isocyanate with tert-butyl carbamate under controlled conditions. The resulting compound features a cyclobutane ring, which contributes to its unique structural properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in pharmacology, particularly in anticancer and antimicrobial therapies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown potent inhibitory effects on tumor growth in various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
81cHCT116<0.05
82aKMS-12 BM1.4
109NSCLC0.038

These findings suggest that the compound may interact with specific molecular targets involved in cancer proliferation pathways.

Antimicrobial Activity

In addition to anticancer properties, the compound has been explored for its antimicrobial effects. Studies have demonstrated that similar carbamate derivatives possess activity against a range of bacterial strains, indicating potential as an antibiotic agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Interaction : It potentially binds to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Anticancer Properties : A study conducted by Liu et al. demonstrated that a structurally related compound inhibited the growth of HCT116 colon cancer cells by inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy : Research published in MDPI indicated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, showcasing their potential as new antibiotic agents.

Q & A

Q. What are the common synthetic routes for tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate, and how are intermediates characterized?

The compound is typically synthesized via carbamate protection of a cyclobutylamine intermediate. For example, tert-butyl carbamates are often prepared using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine). Key intermediates, such as 1-(4-methoxyphenyl)cyclobutylamine, are characterized via NMR (¹H/¹³C) and LC-MS to confirm regiochemistry and purity . Cyclobutyl ring formation may involve [2+2] photocycloaddition or strain-driven ring-closing reactions, monitored by TLC and purified via column chromatography .

Q. What analytical methods are recommended for structural validation of this carbamate?

  • NMR Spectroscopy : ¹H NMR can confirm the tert-butyl group (singlet at ~1.4 ppm) and methoxyphenyl protons (downfield aromatic signals).
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₇H₂₄NO₃⁺ requires m/z 290.1756).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves the cyclobutyl ring geometry and substituent orientation .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as these may cleave the Boc group or degrade the cyclobutyl ring .

Advanced Research Questions

Q. What strategies optimize the yield of cyclobutylamine intermediates during synthesis?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize charged intermediates.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve cyclobutyl ring formation efficiency.
  • Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during ring closure .

Q. How can conflicting data on the compound’s reactivity under acidic conditions be resolved?

Discrepancies in stability studies may arise from varying acid strengths or reaction times. Systematic titration with HCl (0.1–6 M) in dioxane/water mixtures, monitored by in-situ IR or HPLC, can map pH-dependent decomposition pathways. For example, the Boc group hydrolyzes rapidly at pH < 2, while the cyclobutyl ring remains intact below pH 1 .

Q. What computational methods predict the compound’s interactions in drug discovery contexts?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model binding affinities to targets like kinase enzymes. Key parameters include the cyclobutyl ring’s conformational strain (~26 kcal/mol) and the methoxyphenyl group’s π-stacking potential .

Q. How does the methoxy substituent influence the compound’s spectroscopic and reactivity profiles?

The electron-donating methoxy group shifts aromatic protons upfield in NMR (δ 6.8–7.1 ppm) and enhances UV absorbance at ~270 nm. In reactivity, it directs electrophilic substitution to the para position, which can be leveraged for further functionalization (e.g., bromination) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionEvidence Source
Molecular FormulaC₁₇H₂₃NO₃
CAS Number1332765-86-2
Stability in AirStable (degrades >40°C or pH < 2)
SolubilityDMSO >100 mg/mL; sparingly in H₂O

Q. Table 2. Recommended Analytical Conditions

TechniqueParametersApplication
HPLC-PDAC18 column, 60:40 MeCN/H₂O, 1 mL/minPurity assessment
HRMS (ESI+)m/z 290.1756 [M+H]⁺Molecular confirmation
X-ray CrystallographyMo-Kα radiation, 100 KAbsolute configuration

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